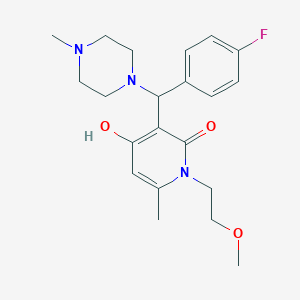

3-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Description

This compound features a pyridin-2(1H)-one core substituted with a 4-fluorophenyl group, a 4-methylpiperazine moiety, a hydroxy group at position 4, a 2-methoxyethyl chain at position 1, and a methyl group at position 4. Its synthesis likely involves multi-step functionalization of the pyridinone core, similar to methods described for related piperazine-containing derivatives .

Properties

IUPAC Name |

3-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O3/c1-15-14-18(26)19(21(27)25(15)12-13-28-3)20(16-4-6-17(22)7-5-16)24-10-8-23(2)9-11-24/h4-7,14,20,26H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWZRDASYJFLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)F)N3CCN(CC3)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to several pharmacologically active derivatives, differing in core heterocycles, substituent positions, and functional groups. Below is a comparative analysis:

Key Observations

Core Heterocycle Variations: The pyridin-2(1H)-one core (target compound) offers a balance of hydrogen-bonding (4-hydroxy) and lipophilic (methyl, methoxyethyl) groups. In contrast, pyridazin-3(4H)-one derivatives (e.g., ) exhibit anti-inflammatory activity but lack the piperazine moiety, suggesting divergent targets.

Substituent Effects :

- Halogenated Aryl Groups : The 4-fluorophenyl group in the target compound may improve metabolic stability compared to the 3-chlorophenyl analog . Fluorine’s electronegativity could enhance dipole interactions in target binding.

- Piperazine Modifications : The 4-methylpiperazine group is a common pharmacophore in CNS and anticancer agents (e.g., ). Its inclusion in the target compound may facilitate solubility and blood-brain barrier penetration.

Pharmacological Implications: Anti-inflammatory activity in pyridazinones (IC50 = 11.6 μM, ) suggests that the target’s hydroxy group might contribute to similar effects, though its larger size could reduce potency. Piperazine-containing derivatives (e.g., ) are often associated with kinase or serotonin receptor modulation, hinting at possible anticancer or neuropsychiatric applications for the target compound.

Physicochemical Properties

- Solubility : The 2-methoxyethyl chain in the target compound likely enhances aqueous solubility compared to simpler alkyl chains in analogs (e.g., ).

- Metabolic Stability : The 4-fluorophenyl group may reduce oxidative metabolism relative to unhalogenated analogs .

Methodological Considerations

- Structural Characterization : Tools like SHELXL and SIR97 are widely used for crystallographic refinement of such compounds, ensuring accurate 3D conformation data critical for SAR studies.

- Synthetic Routes : Piperazine functionalization methods described in are likely applicable to the target compound’s synthesis, though regioselectivity challenges may arise due to multiple reactive sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.